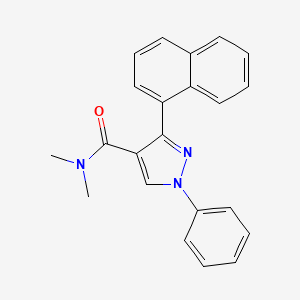
N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrazole derivative has shown promising results in various areas of research, including neuroscience, cancer research, and drug design.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which is believed to enhance cognitive function.
This compound has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood. This binding activity may contribute to the compound's potential as a therapeutic agent for various conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters, including acetylcholine and dopamine, which are involved in cognitive function and mood regulation.
This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its potential as a versatile tool for studying various biological processes. It has been shown to have multiple mechanisms of action, which may allow for a wide range of applications in research.
However, one limitation of using this compound is its potential toxicity and side effects. It has been shown to have cytotoxic effects on certain cell lines, and its long-term safety has not been fully established.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide. One area of potential application is in the development of new therapeutics for neurodegenerative disorders, such as Alzheimer's disease. This compound's ability to enhance cognitive function and inhibit acetylcholinesterase may make it a promising candidate for further study in this area.
Another area of potential application is in the development of new chemotherapeutic agents for cancer. This compound's ability to inhibit the growth of cancer cells and induce apoptosis may make it a promising candidate for further study in this area.
Overall, this compound is a promising compound with potential applications in various areas of scientific research. Further study is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 1-naphthylhydrazine with ethyl acetoacetate, followed by the addition of phenylhydrazine and dimethylformamide. The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide has been widely used in scientific research due to its potential applications in various fields. In neuroscience, this compound has been shown to enhance memory consolidation and improve cognitive function. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
In cancer research, this compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential as a chemotherapeutic agent for various types of cancer.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-24(2)22(26)20-15-25(17-11-4-3-5-12-17)23-21(20)19-14-8-10-16-9-6-7-13-18(16)19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDJQQVGXOWVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

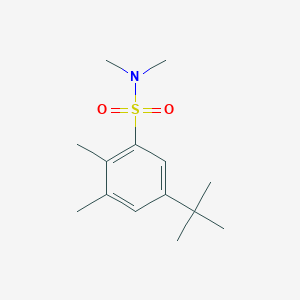
![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)
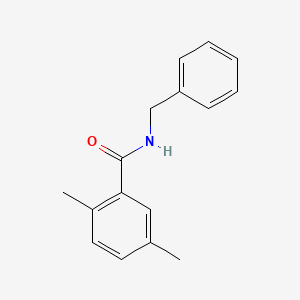
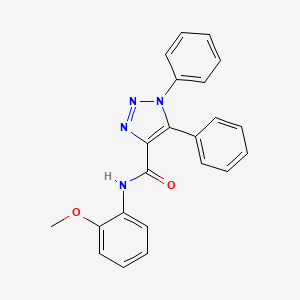
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)
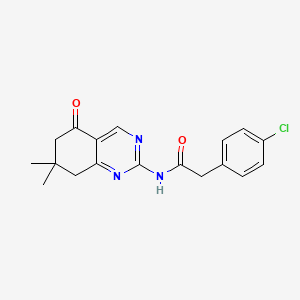
![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)
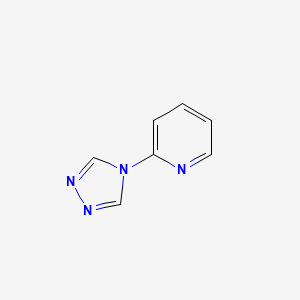
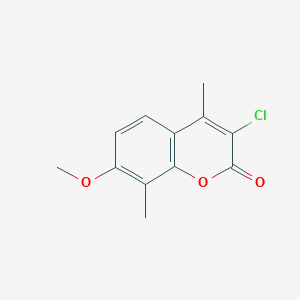
![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)
![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)